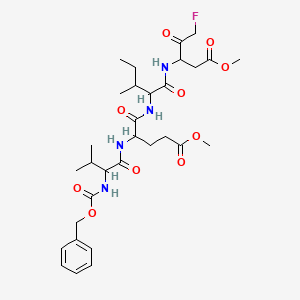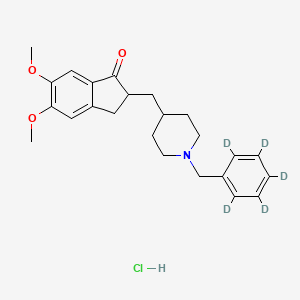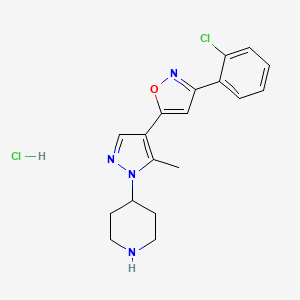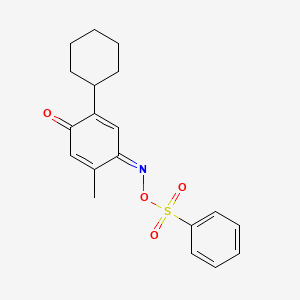
Cbz-DL-Val-DL-Glu(OMe)-DL-xiIle-DL-Asp(OMe)-CH2F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-VEID-FMK involves the coupling of the peptide sequence Val-Glu(OMe)-Ile-Asp(OMe) with a fluoromethylketone group. The process typically includes the following steps:
Peptide Synthesis: The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin.
Coupling Reaction: The peptide is then coupled with a fluoromethylketone group using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production Methods: Industrial production of Z-VEID-FMK follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and large-scale HPLC systems is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Z-VEID-FMK primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. It can react with nucleophiles such as thiols and amines.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include thiols (e.g., cysteine residues in proteins) and amines.
Reaction Conditions: Reactions typically occur under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the peptide sequence.
Major Products: The major products of these reactions are peptide adducts where the fluoromethylketone group has been substituted by the nucleophile .
Scientific Research Applications
Z-VEID-FMK has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the reactivity of fluoromethylketone groups with various nucleophiles.
Biology: Employed to investigate the role of caspase-6 in apoptosis and other cellular processes.
Industry: Applied in the development of caspase inhibitors for therapeutic use.
Mechanism of Action
Z-VEID-FMK exerts its effects by irreversibly binding to the active site of caspase-6. The fluoromethylketone group reacts with the cysteine residue in the active site, forming a covalent bond and inhibiting the enzyme’s activity. This inhibition prevents the cleavage of caspase-6 substrates, thereby blocking the downstream apoptotic signaling pathways .
Molecular Targets and Pathways:
Caspase-6: The primary target of Z-VEID-FMK.
Apoptotic Pathways: Inhibition of caspase-6 affects various apoptotic pathways, including the cleavage of nuclear and cytoskeletal proteins.
Comparison with Similar Compounds
Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone): A general caspase inhibitor that inhibits multiple caspases, including caspase-6.
Z-DEVD-FMK (benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone): A specific inhibitor of caspase-3.
Z-IETD-FMK (benzyloxycarbonyl-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethylketone): A specific inhibitor of caspase-8.
Uniqueness: Z-VEID-FMK is unique in its selectivity for caspase-6, making it a valuable tool for studying the specific role of this enzyme in apoptosis and other cellular processes. Unlike general caspase inhibitors, Z-VEID-FMK allows for targeted inhibition of caspase-6 without affecting other caspases .
Properties
Molecular Formula |
C31H45FN4O10 |
|---|---|
Molecular Weight |
652.71 |
Synonyms |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)
![4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride](/img/structure/B1150281.png)




![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride](/img/structure/B1150305.png)
![3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride](/img/structure/B1150315.png)

